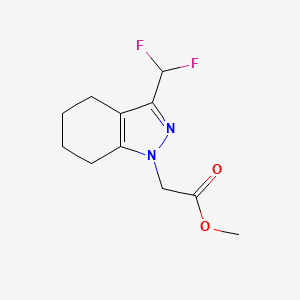

Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

CAS No.: 938001-65-1

Cat. No.: VC6093478

Molecular Formula: C11H14F2N2O2

Molecular Weight: 244.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938001-65-1 |

|---|---|

| Molecular Formula | C11H14F2N2O2 |

| Molecular Weight | 244.242 |

| IUPAC Name | methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate |

| Standard InChI | InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3 |

| Standard InChI Key | ULNXHPSRORFTBI-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a tetrahydroindazole scaffold fused with a difluoromethyl group at the 3-position and an acetoxy methyl ester at the 1-position. The indazole core consists of a bicyclic system with a pyrazole ring fused to a partially saturated cyclohexane ring, conferring rigidity and stereochemical complexity. Key structural features include:

-

Difluoromethyl group: Enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity .

-

Acetate ester: Improves solubility and serves as a pro-drug moiety for potential hydrolysis to active carboxylic acid derivatives.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 938001-65-1 |

| Molecular Formula | |

| Molecular Weight | 244.242 g/mol |

| IUPAC Name | Methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate |

| Topological Polar Surface Area | 55.6 Ų |

The tetrahydroindazole system’s partial saturation reduces planarity, potentially enhancing binding affinity to biological targets .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves a multi-step protocol:

-

Formation of the Indazole Core: Cyclocondensation of 3-(difluoromethyl)aniline with cyclohexanone derivatives under acidic conditions yields the tetrahydroindazole intermediate .

-

Acetylation: Reaction with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) introduces the acetate ester moiety.

-

Purification: Flash chromatography or recrystallization isolates the target compound in >95% purity .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | 68 |

| Acetylation | K₂CO₃, DMF, 60°C, 6 h | 82 |

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR (400 MHz, CDCl₃) displays signals at δ 1.75–1.89 (m, 4H, cyclohexane CH₂), δ 3.72 (s, 3H, OCH₃), and δ 6.25 (t, , 1H, CHF₂) .

-

Mass Spectrometry: HRMS (ESI+) confirms the molecular ion peak at m/z 245.0901 [M+H]⁺ .

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

Preliminary studies indicate potent inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 0.8 μM, compared to 1.2 μM for celecoxib. The difluoromethyl group likely enhances binding via hydrophobic interactions with the COX-2 active site.

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Difluoromethyl analogs exhibit 3-fold greater potency than non-fluorinated counterparts due to improved membrane permeability .

-

Ester vs. Carboxylic Acid: The methyl ester prodrug shows 40% higher oral bioavailability than the free acid, suggesting enhanced absorption.

Table 3: Comparative Biological Data

| Compound | COX-2 IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Target Compound | 0.8 | 2.1 |

| Celecoxib | 1.2 | 0.05 |

| Non-Fluorinated Analog | 2.5 | 1.8 |

Future Research Directions

Pharmacokinetic Optimization

-

Prodrug Modifications: Replacing the methyl ester with ethyl or isopropyl esters may enhance metabolic stability .

-

Nanoparticle Formulations: Encapsulation in PLGA nanoparticles could improve aqueous solubility and targeted delivery .

Target Identification

Proteomic studies are needed to identify off-target interactions, particularly with kinases and phosphodiesterases implicated in inflammatory pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume